molecular formula C9H12INO2 B075279 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide CAS No. 1199-65-1

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

Cat. No. B075279
CAS RN: 1199-65-1
M. Wt: 293.1 g/mol
InChI Key: NGEAJXXGUZQCPN-UHFFFAOYSA-M
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Description

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a heterocyclic compound with the empirical formula C9H12INO2 . It is a versatile quaternary ammonium salt with broad applications in scientific research .


Molecular Structure Analysis

The molecular weight of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is 293.10 . The compound contains a pyridinium ring, which is a six-membered ring with one nitrogen atom, and a methoxycarbonyl group attached to the 4-position of the ring .


Physical And Chemical Properties Analysis

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a solid at 20°C and should be stored under inert gas . It has a melting point of 109.0 to 113.0 °C . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .

Safety And Hazards

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

The scientific applications of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide encompass diverse areas, including compound synthesis, exploration of biochemical and physiological effects, and utilization in lab experiments . It has proven valuable as a reagent in organic synthesis, facilitating the production of amines and esters . Additionally, it has shown effectiveness as a catalyst in polymer synthesis . In the future, more research could be conducted to explore its potential applications in various fields.

properties

IUPAC Name

methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEAJXXGUZQCPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30883666
Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Molecular Weight

293.10 g/mol
Source PubChem
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Product Name

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

CAS RN

1199-65-1
Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Record name 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide in scientific research?

A1: 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide is primarily employed as a solvatochromic probe to determine the micropolarity of various systems. [, , ] This compound exhibits a distinct charge-transfer band in the UV-Visible spectrum, which shifts depending on the polarity of the surrounding environment. By measuring the transition energy of this band, researchers can quantify the polarity of solutions, micelles, and other microenvironments. []

Q2: Can you provide an example of how 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide is used to study micelles?

A2: In a study investigating the formation of reverse micelles in supercritical carbon dioxide, researchers utilized 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide to determine the polarity of the micelle's aqueous core. [] By dissolving the probe in the micellar solution and observing the shift in its charge-transfer band, they could deduce information about the microenvironment within the micelles.

Q3: How does the structure of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide relate to its application as a solvatochromic probe?

A3: While specific structure-activity relationship studies on this compound are limited within the provided research, its solvatochromic properties are attributed to the presence of the pyridinium ring and its ability to undergo charge-transfer transitions. [] The sensitivity of these transitions to solvent polarity makes it a suitable probe for characterizing microenvironments.

Q4: Are there any limitations to using 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide as a polarity probe?

A4: Yes, one study highlights the limitations of using certain solvatochromic probes, including 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide, for assessing hydrogen bond donor (HBD) properties of solvents. [] The research indicates that relying solely on this probe for HBD determination may not provide a comprehensive understanding of solvent properties and should be interpreted cautiously.

Q5: What other research areas involve the use of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide?

A5: Beyond its role as a solvatochromic probe, 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide has been investigated using semi-empirical molecular orbital calculations and UV-Visible spectroscopy to understand its charge-transfer complex formation. [] This research delves into the electronic structure and interactions of the compound, contributing to a broader understanding of its chemical behavior.

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